4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
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Overview
Description
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is an organic compound with a complex structure It is characterized by the presence of a thiazine ring, a piperazine moiety, and a phenyl group
Preparation Methods
The synthesis of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of benzaldehyde with 2-amino-cis-2,3-dimethylcyclopentanone, followed by further reactions to introduce the piperazine and phenyl groups . Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine or phenyl groups can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.
Industry: It can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include:
- N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- N-(2-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine Compared to these compounds, 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is unique due to the presence of the piperazine and phenyl groups, which can significantly influence its chemical reactivity and biological activity .
Properties
CAS No. |
85868-69-5 |
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Molecular Formula |
C23H30N4OS |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C23H30N4OS/c1-2-6-21(7-3-1)27-16-14-26(15-17-27)13-5-18-28-22-10-8-20(9-11-22)25-23-24-12-4-19-29-23/h1-3,6-11H,4-5,12-19H2,(H,24,25) |
InChI Key |
HQVBRRAVAOPFJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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